Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate: is an organic compound with the molecular formula C11H17IO2 and a molecular weight of 308.16 g/mol . This compound is characterized by its bicyclic structure, which includes a methyl ester and an iodomethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The reaction is carried out under specific conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate.
Scientific Research Applications
Chemistry: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate involves its reactivity due to the presence of the iodomethyl group. This group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate
Comparison:
- Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its hydroxymethyl and methyl counterparts.
- The iodomethyl group allows for a wider range of substitution reactions, making it a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWKAPHWJNCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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